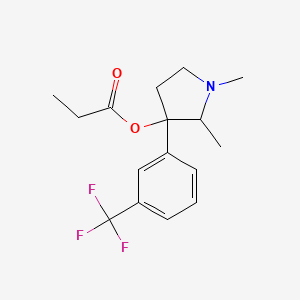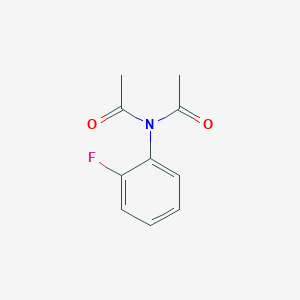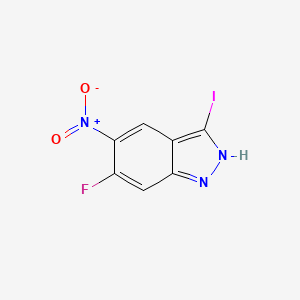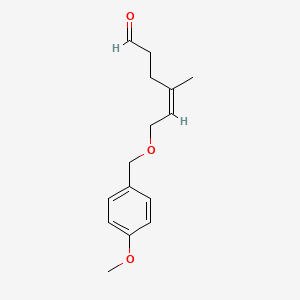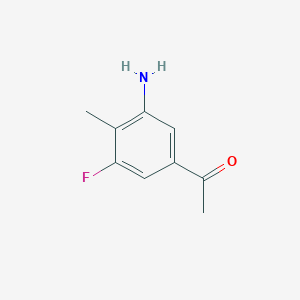![molecular formula C17H20F3NO4S B12842774 Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12842774.png)
Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate is a complex organic compound that features a thienyl group, a trifluoroacetyl group, and an acrylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the thienyl intermediate, which involves the acetylation of a thienyl compound.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction.
Formation of the Acrylate Ester: The acrylate ester is formed by reacting the intermediate with ethyl acrylate under basic conditions.
Introduction of the Trifluoroacetyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acrylates or thienyl derivatives.
Scientific Research Applications
Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting transcription factors and gene expression to regulate biological processes.
Comparison with Similar Compounds
Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate can be compared with similar compounds such as:
Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)propionate: Similar structure but with a propionate group instead of an acrylate group.
Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)butyrate: Contains a butyrate group, leading to different chemical properties and reactivity.
Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)valerate: Features a valerate group, which may influence its biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20F3NO4S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl (E)-2-[(2-acetyl-5-tert-butylthiophen-3-yl)iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C17H20F3NO4S/c1-6-25-15(24)10(14(23)17(18,19)20)8-21-11-7-12(16(3,4)5)26-13(11)9(2)22/h7-8,23H,6H2,1-5H3/b14-10+,21-8? |
InChI Key |
UIAINJQBNYIWPL-HBIHJUCTSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C(F)(F)F)/O)/C=NC1=C(SC(=C1)C(C)(C)C)C(=O)C |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=C(SC(=C1)C(C)(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



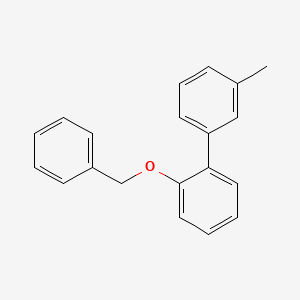
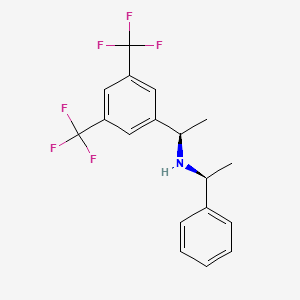
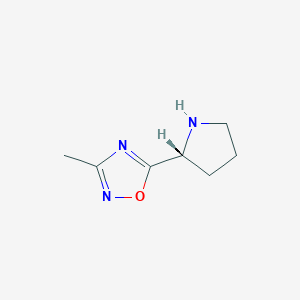

![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-](/img/structure/B12842716.png)

